![molecular formula C17H17N3O B14501800 N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide CAS No. 64728-81-0](/img/structure/B14501800.png)
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is a compound that belongs to the class of amides It features a cyano group, a pyridine ring, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-4-[(pyridin-2-yl)methyl]benzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine moiety is coupled with a halogenated benzoic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3-Carboxy-4-[(pyridin-2-yl)methyl]benzoic acid.
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]phenylbutanamide.
Applications De Recherche Scientifique
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar structural framework and are used in medicinal chemistry.
Uniqueness
N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide is unique due to the presence of both a cyano group and a butanamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
64728-81-0 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-[3-cyano-4-(pyridin-2-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H17N3O/c1-2-5-17(21)20-16-8-7-13(14(11-16)12-18)10-15-6-3-4-9-19-15/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,21) |
Clé InChI |
WVPYVOLUBBFAKD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


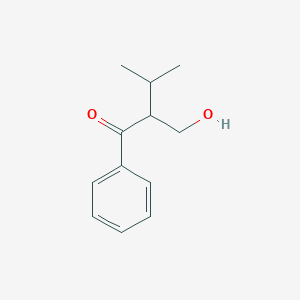

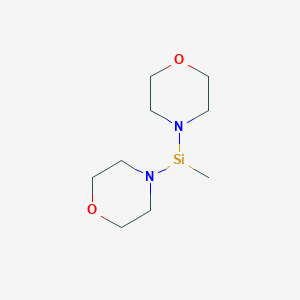
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
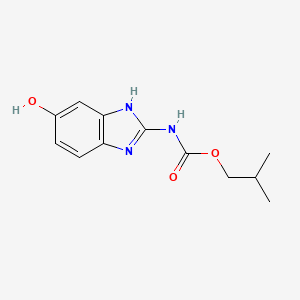
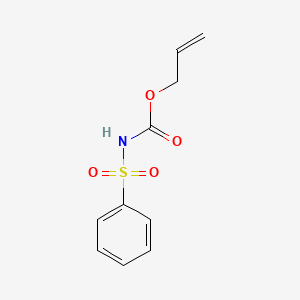
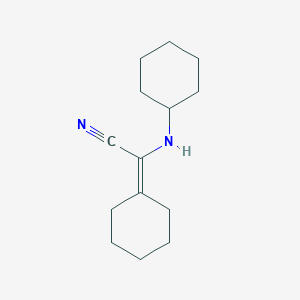
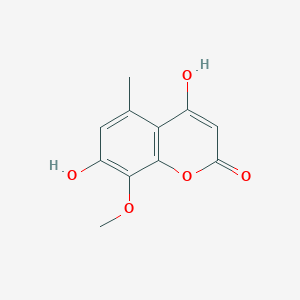
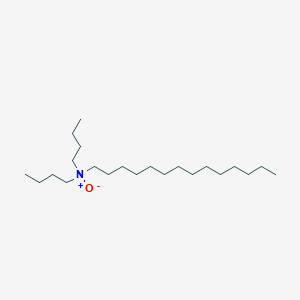
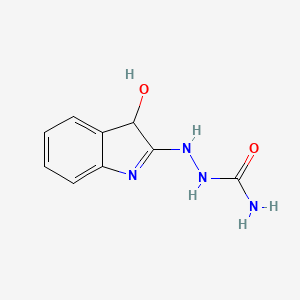
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
